molecular formula C19H19ClN2O3S B1234764 N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide

N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide

Cat. No. B1234764
M. Wt: 390.9 g/mol
InChI Key: ADFGJCKLRVQNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06239142B1

Procedure details

A solution of N-(4-chlorobenzyl)-2-(3-hydroxy-1-propynyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide (Example No. 24) (0.520 g) in 1/1 CH2Cl2/ethanol (160 mL) is hydrogenated over 10% Pd/C (0.156 g) at 35 psi for 2 h. The reaction mixture is filtered through a Celite pad, and the filtrate is concentrated in vacuo. The resulting pale yellow solid is purified via column chromatography (CH2Cl2:CH3OH; 98:2). Fractions homogeneous by TLC are combined and concentrated in vacuo to yield a pale yellow solid (this material contains a small amount of partially reduced product). This material is dissolved in ethanol (100 mL) and hydrogenated over 10% Pd/C (0.156 g) at 35 psi for 1 h. The reaction mixture is filtered through a Celite pad, and the filtrate is concentrated in vacuo. The resulting off-white solid is recrystallized from ethanol to yield 0.211 g (40%) of the desired product as an off-white solid.
Name
N-(4-chlorobenzyl)-2-(3-hydroxy-1-propynyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 ethanol
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.156 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.156 g
Type
catalyst
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:26]=[CH:25][C:5]([CH2:6][NH:7][C:8]([C:10]2[C:11](=[O:24])[C:12]3[CH:19]=[C:18]([C:20]#[C:21][CH2:22][OH:23])[S:17][C:13]=3[N:14]([CH3:16])[CH:15]=2)=[O:9])=[CH:4][CH:3]=1.C(Cl)Cl.C(O)C>C(O)C.[Pd]>[Cl:1][C:2]1[CH:26]=[CH:25][C:5]([CH2:6][NH:7][C:8]([C:10]2[C:11](=[O:24])[C:12]3[CH:19]=[C:18]([CH2:20][CH2:21][CH2:22][OH:23])[S:17][C:13]=3[N:14]([CH3:16])[CH:15]=2)=[O:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
N-(4-chlorobenzyl)-2-(3-hydroxy-1-propynyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)SC(=C3)C#CCO)=O)C=C1
Step Two
Name
CH2Cl2 ethanol
Quantity
160 mL
Type
reactant
Smiles
C(Cl)Cl.C(C)O
Name
Quantity
0.156 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.156 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting pale yellow solid is purified via column chromatography (CH2Cl2:CH3OH; 98:2)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow solid (this material
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting off-white solid is recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CNC(=O)C=2C(C3=C(N(C2)C)SC(=C3)CCCO)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.211 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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